N-(3-bromobenzyl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
N-(3-bromobenzyl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound characterized by the presence of bromine, chlorine, and a dioxidotetrahydrothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps. One common method includes the reaction of 3-bromobenzylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The intermediate product is then reacted with 1,1-dioxidotetrahydrothiophene under reflux conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
N-(3-bromobenzyl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The dioxidotetrahydrothiophenyl group is believed to play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide
- 2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Uniqueness
N-(3-bromobenzyl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17BrClNO3S |
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Molecular Weight |
442.8 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-chloro-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C18H17BrClNO3S/c19-14-5-3-4-13(10-14)11-21(15-8-9-25(23,24)12-15)18(22)16-6-1-2-7-17(16)20/h1-7,10,15H,8-9,11-12H2 |
InChI Key |
JOXZNDODVOEITG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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